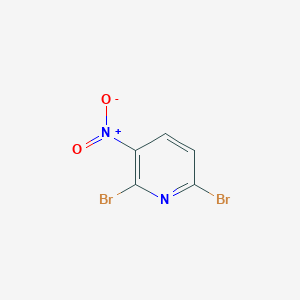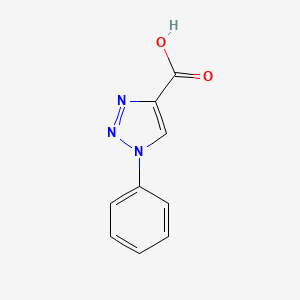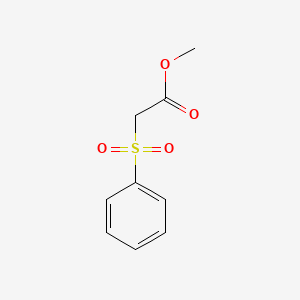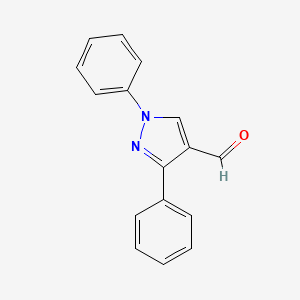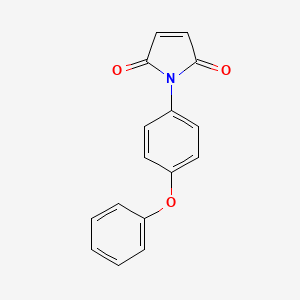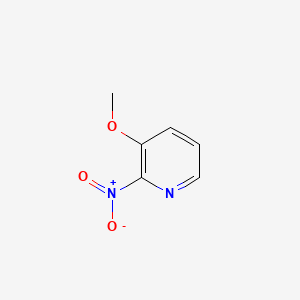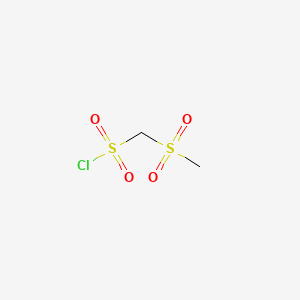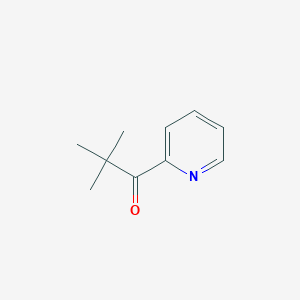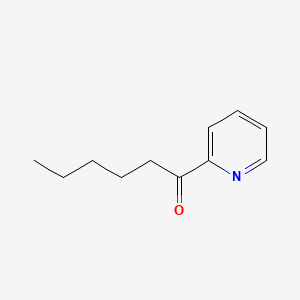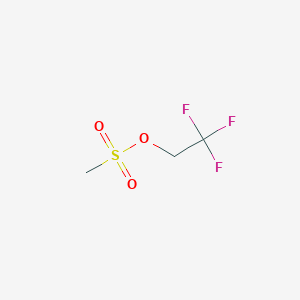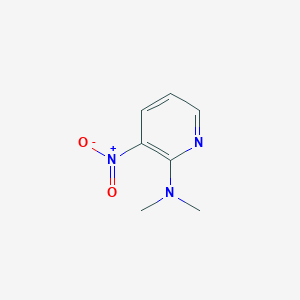
Ethyl 2-isothiocyanato-4-(methylthio)butanoate
Vue d'ensemble
Description
Ethyl 2-isothiocyanato-4-(methylthio)butanoate, also known as ethyl isothiocyanate (EIT), is a compound found in a wide variety of plants, including cabbage, Brussels sprouts, and horseradish. It is a volatile compound, meaning that it evaporates quickly, and it has a pungent, mustard-like odor. EIT is used in a variety of applications, including as a flavoring agent, a preservative, and an antimicrobial agent. It is also used in laboratory experiments to study the biochemical and physiological effects of the compound.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-isothiocyanato-4-(methylthio)butanoate involves the reaction of ethyl 2-bromo-4-(methylthio)butanoate with potassium thiocyanate in the presence of copper(I) iodide.
Starting Materials
Ethyl 2-bromo-4-(methylthio)butanoate, Potassium thiocyanate, Copper(I) iodide, Diethyl ether, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 5.0 g of ethyl 2-bromo-4-(methylthio)butanoate in 50 mL of diethyl ether., Step 2: Add 5.0 g of potassium thiocyanate and 0.5 g of copper(I) iodide to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove the copper(I) iodide., Step 5: Wash the filtrate with water and separate the organic layer., Step 6: Add 10 mL of 10% sodium hydroxide solution to the organic layer and stir for 30 minutes., Step 7: Separate the organic layer and wash it with water., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Ethyl 2-isothiocyanato-4-(methylthio)butanoate as a yellow oil.
Applications De Recherche Scientifique
EIT has been used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of isothiocyanates. It has also been used in studies of plant defense mechanisms and as a model compound for studying the effects of oxidative stress. Additionally, EIT has been used in studies of the effects of plant-derived compounds on the immune system, as well as in studies of the effects of plant-derived compounds on cancer cells.
Mécanisme D'action
EIT has been shown to act as an inhibitor of enzymes involved in the metabolism of certain compounds, including certain amino acids and fatty acids. Additionally, EIT has been shown to act as an antioxidant, meaning that it can scavenge free radicals and reduce oxidative damage. Furthermore, EIT has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
EIT has been shown to have a variety of biochemical and physiological effects. In animal studies, EIT has been shown to have anti-inflammatory effects, as well as to reduce the risk of certain types of cancer. Additionally, EIT has been shown to have anti-inflammatory, anti-microbial, and antioxidant effects in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using EIT in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, EIT has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of isothiocyanates. However, there are some limitations to using EIT in laboratory experiments. For example, EIT is volatile and has a pungent odor, which can make it difficult to use in certain experiments. Additionally, EIT is relatively toxic, and so it should be used with caution.
Orientations Futures
There are a variety of potential future directions for research on EIT. One potential direction is to further study the biochemical and physiological effects of EIT in animal models. Additionally, further research could be done on the effects of EIT on bacterial and fungal growth, as well as on the effects of EIT on the immune system. Furthermore, further research could be done on the effects of EIT on cancer cells, as well as on the potential use of EIT as an antimicrobial agent. Finally, further research could be done on the potential use of EIT as a preservative and flavoring agent.
Propriétés
IUPAC Name |
ethyl 2-isothiocyanato-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8(10)7(9-6-12)4-5-13-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIMADCJEIBHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309889 | |
| Record name | Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |
CAS RN |
58511-07-2 | |
| Record name | NSC218421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






